molecular formula C17H18Cl2N2OS B5210739 [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride

[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride

Cat. No. B5210739
M. Wt: 369.3 g/mol
InChI Key: WSYSENVXZMRALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a phenothiazine derivative that has been synthesized through a specific method, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride involves its ability to interact with various receptors and ion channels in the brain. It has been found to act as a dopamine receptor antagonist, which means that it blocks the action of dopamine in the brain. It has also been found to block the action of certain ion channels, which can affect the release of neurotransmitters and the function of neurons.
Biochemical and Physiological Effects:
[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride has been found to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in the symptoms of schizophrenia and other psychotic disorders. It has also been found to affect the function of certain ion channels, which can lead to changes in the release of neurotransmitters and the function of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride in lab experiments include its ability to block the action of dopamine and affect the function of ion channels, which can lead to a better understanding of various biological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride in scientific research. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to study its effects on other ion channels and receptors in the brain. Additionally, there is a need for further research into the potential toxicity of this compound and the development of safer alternatives for scientific research.
Conclusion:
In conclusion, [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, and it has been used to study various biological processes and diseases. While there are advantages to using this compound in lab experiments, there are also limitations and potential risks that need to be considered. Further research is needed to fully understand the potential of this compound and to develop safer alternatives for scientific research.

Synthesis Methods

The synthesis of [3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chlorophenothiazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to produce the intermediate compound, which is then reacted with dimethylamine to produce the final product.

Scientific Research Applications

[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications, including the study of neurotransmitter release, ion channel function, and signal transduction pathways. It has also been used in the study of various diseases, including schizophrenia, depression, and bipolar disorder.

properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS.ClH/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSENVXZMRALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5216190

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